![molecular formula C25H34N4O4S2 B2550705 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-10-1](/img/structure/B2550705.png)

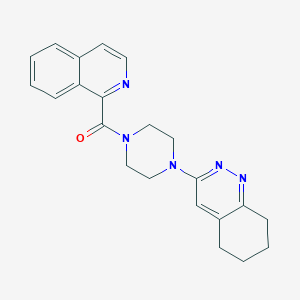

5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

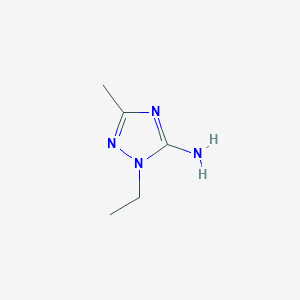

The compound 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the tetrahydrothieno[2,3-c]pyridine class. This class of compounds has been extensively studied due to their diverse pharmacological properties, including anticonflict, antibacterial, and anticancer activities. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical class it belongs to.

Synthesis Analysis

The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves conventional techniques, as seen in the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues . These methods may include reactions under controlled conditions, purification, and characterization steps such as elemental analysis, IR, MS, 1H, and 13C NMR. The synthesis process is crucial for ensuring the purity and proper structure of the compounds, which directly affects their biological activity.

Molecular Structure Analysis

The molecular structure of tetrahydrothieno[2,3-c]pyridine derivatives is characterized by the presence of a thieno[2,3-c]pyridine core, which can be modified with various substituents to enhance biological activity. The molecular orbital calculations, as performed in the study of antibacterial activity, help in understanding the electronic structure of these molecules, which is essential for predicting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be explored through their interactions with other chemical entities. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid leads to the formation of angular and linear isoindole diones, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. The presence of specific functional groups, like the tetramethyl and sulfonyl groups in the compound of interest, can significantly alter these properties and, consequently, the compound's biological activity.

Relevant Case Studies

In the context of pharmacological applications, the tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their anticonflict activity and memory impairment mitigation in animal models . Additionally, their antibacterial activity has been tested against various bacterial strains, with some compounds showing the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli . Furthermore, anticancer activities have been reported for certain derivatives, highlighting the potential of this chemical class in therapeutic development .

科学的研究の応用

Synthesis and Biological Activity

Anti-inflammatory and Antitumor Potential : Thiophene and pyridine derivatives, including those structurally related to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been synthesized and evaluated for their anti-inflammatory and antitumor activities. These compounds exhibit promising biological activities, making them of interest for further pharmacological studies (Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial Activity : New pyridothienopyrimidines and related compounds have been synthesized and demonstrated antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Chemical Synthesis Techniques

- Novel Synthesis Methods : Research has also focused on developing novel synthesis methods for thiophene and pyridine derivatives, which may include compounds similar to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These methods aim at improving yields, reducing reaction times, and enhancing the overall efficiency of pharmaceutical compound production (A. Chiriapkin, I. Kodonidi, A. Ivchenko, L. Smirnova, 2021).

特性

IUPAC Name |

5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4S2/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWIVAGBOPEXBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)

![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)

![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)

![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)